molecular formula C7H9BrN2O2S B7561102 5-bromo-N,N-dimethylpyridine-2-sulfonamide

5-bromo-N,N-dimethylpyridine-2-sulfonamide

Cat. No. B7561102
M. Wt: 265.13 g/mol
InChI Key: HEEMCHRUWDIRQF-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-dimethylpyridine-2-sulfonamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfonamide group. It can also act as a chelating ligand due to the presence of the pyridine ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N,N-dimethylpyridine-2-sulfonamide in lab experiments is its effectiveness as a ligand in metal-catalyzed cross-coupling reactions. It is also relatively easy to synthesize. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research. One potential direction is the development of new ligands for metal-catalyzed cross-coupling reactions. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods. Its main application is as a ligand in metal-catalyzed cross-coupling reactions. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo. There are several future directions for the use of this compound in scientific research, including the development of new ligands and investigation of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-bromo-N,N-dimethylpyridine-2-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine with dimethylamine followed by sulfonation with sulfuric acid. Another method involves the reaction of 5-bromo-2-chloropyridine with dimethylamine hydrochloride followed by sulfonation with sulfuric acid. The yield of the compound varies depending on the method used.

Scientific Research Applications

5-bromo-N,N-dimethylpyridine-2-sulfonamide has been used in scientific research for various applications. One of the most significant applications is its use as a ligand in metal-catalyzed cross-coupling reactions. It has been shown to be an effective ligand for the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds.

properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMCHRUWDIRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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